5-Bromoquinolin-2(1H)-one 5-Bromoquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 99465-09-5
VCID: VC2370229
InChI: InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
SMILES: C1=CC2=C(C=CC(=O)N2)C(=C1)Br
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol

5-Bromoquinolin-2(1H)-one

CAS No.: 99465-09-5

Cat. No.: VC2370229

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromoquinolin-2(1H)-one - 99465-09-5

Specification

CAS No. 99465-09-5
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 5-bromo-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Standard InChI Key XLNXYWXWOLFEOD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)Br
Canonical SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)Br

Introduction

Structural Characteristics

5-Bromoquinolin-2(1H)-one (CAS No. 99465-09-5) is a heterocyclic compound with a molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . It belongs to the quinolinone family, specifically the quinolin-2(1H)-one subclass, characterized by a lactam structure at the 2-position of the quinoline core. The compound features a bromine atom at position 5 of the quinoline ring system, which significantly influences its reactivity and biological properties.

Structural Representation

The compound consists of a bicyclic system with a bromine substituent. Its structural representations are as follows:

Structural IdentifierValue
SMILES NotationO=C1NC2=C(C(Br)=CC=C2)C=C1
InChIInChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
InChIKeyXLNXYWXWOLFEOD-UHFFFAOYSA-N
Common Name5-bromo-1H-quinolin-2-one

The structure exists primarily in the keto form (quinolinone) rather than the enol form (hydroxyquinoline), as evidenced by spectroscopic studies of similar quinolinone derivatives .

Physical and Chemical Properties

5-Bromoquinolin-2(1H)-one exists as a white to yellowish solid at room temperature. Its physical and chemical properties significantly influence its behavior in chemical reactions and biological systems.

Physicochemical Properties

The compound possesses the following physicochemical characteristics:

PropertyValue
Molecular Weight224.05 g/mol
Physical StateWhite to yellow solid
TPSA (Topological Polar Surface Area)32.86 Ų
LogP2.2906
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bonds0

Spectroscopic Properties

The spectroscopic data provides crucial information for structural confirmation and analysis. While specific NMR data for 5-bromoquinolin-2(1H)-one is limited in the search results, related positional isomers provide valuable reference points. For instance, the 6-bromo isomer shows characteristic NMR patterns that would be similar with slight differences in chemical shifts .

Mass spectrometric data indicates the following:

Mass Spectrometry Datam/z Value
[M+H]+223.97057
[M+Na]+245.95251
[M+NH4]+240.99711
[M+K]+261.92645
[M-H]-221.95601
[M]+222.96274

The predicted collision cross-section values range from approximately 135.6 to 141.3 Ų, depending on the ion form .

Synthesis Methods

Several synthetic routes can be employed to prepare 5-bromoquinolin-2(1H)-one, though most published methods focus on general approaches to brominated quinolinones rather than specifically on the 5-bromo derivative.

From Quinolin-2(1H)-one

One approach involves direct bromination of quinolin-2(1H)-one using electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in appropriate solvents . The regioselectivity of bromination depends on reaction conditions and can yield different positional isomers.

Reactivity and Chemical Transformations

The 5-bromoquinolin-2(1H)-one displays reactivity patterns characteristic of both brominated aromatic compounds and lactams.

Cross-Coupling Reactions

The bromine substituent at the C-5 position makes 5-bromoquinolin-2(1H)-one an excellent substrate for various palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters to introduce aryl or alkenyl groups

  • Buchwald-Hartwig amination for the introduction of amino groups

  • Sonogashira coupling with terminal alkynes to introduce alkynyl substituents

These transformations are valuable for creating diverse libraries of 5-substituted quinolin-2(1H)-one derivatives for medicinal chemistry applications .

Nucleophilic Aromatic Substitution

The bromine at position 5 can undergo nucleophilic aromatic substitution reactions, although these typically require activating conditions due to the moderate electron density of the carbocyclic ring in the quinolinone system.

Cyclization Reactions

When bearing additional functional groups, brominated quinolinones can participate in intramolecular cyclization reactions to form fused heterocyclic systems, as demonstrated with related 3-bromo-4-alkynylquinolin-2(1H)-ones to produce pyrrolo- and thieno-quinolinones .

Biological Activities

Quinolin-2(1H)-ones, including brominated derivatives, exhibit a range of biological activities that make them important scaffolds in medicinal chemistry.

Antimicrobial Properties

Compounds containing the 2-quinolone core display antibacterial and antifungal activities. Studies on hybrid molecules containing 2-thiohydantoin and 2-quinolone moieties have shown significant antimicrobial effects against both Gram-positive bacteria (including S. aureus, B. subtilis, and E. faecalis) and Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa) .

The bromine substituent at position 5 likely modulates these activities by altering the compound's lipophilicity, electronic properties, and interaction with biological targets.

Other Biological Activities

Based on studies of structurally related quinolin-2(1H)-ones, these compounds may possess:

  • Anticancer properties

  • Antituberculosis activity

  • Antiparasitic effects

  • Antiviral properties

The presence of the bromine at position 5 could enhance certain activities through increased lipophilicity or by providing a site for metabolism or bioactivation .

Safety ParameterClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

These hazard classifications indicate potential for:

  • Acute toxicity (oral) - Category 4

  • Skin irritation - Category 2

  • Eye irritation - Category 2

  • Specific target organ toxicity (single exposure) - Category 3 (respiratory tract irritation)

Applications and Research Significance

Synthetic Building Block

5-Bromoquinolin-2(1H)-one serves as a valuable synthetic intermediate in the preparation of more complex molecular structures:

  • The compound can be used as a starting point for library synthesis in drug discovery programs

  • It provides a platform for structure-activity relationship (SAR) studies in medicinal chemistry

  • The bromine functionality enables diverse chemical transformations for accessing functionalized quinolinones

Material Science Applications

Quinolinone derivatives have been explored for applications in material science due to their fluorescent properties and ability to form coordination complexes with metals. The 5-bromo derivative could potentially contribute to:

  • Development of fluorescent probes

  • Creation of ligands for metal coordination chemistry

  • Design of functional materials with specific optoelectronic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator